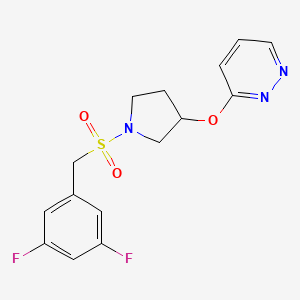
3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains several functional groups. It includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the atoms . This ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a benzyl group with two fluorine substitutions, a sulfonyl group, and a pyridazine ring. The exact structure would depend on the specific spatial orientation of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyrrolidine ring, for example, can undergo a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, stability, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to adopt various conformations, which can be crucial for binding to biological targets. This compound, with its difluorobenzyl and pyridazine components, could be explored for the development of new drugs with selective activity profiles. The difluorobenzyl group, in particular, could enhance binding affinity through halogen bonding or increase metabolic stability .
Pharmacology: Study of Biological Activity
In pharmacological research, this compound could be used to study the structure-activity relationship (SAR) by modifying different parts of the molecule and observing changes in biological activity. This can help identify which structural features are critical for the activity and potentially lead to the discovery of new therapeutic agents .
Biochemistry: Enzyme Inhibition Studies
The sulfonyl group attached to the pyrrolidine ring could act as a mimic of the transition state in enzymatic reactions, making this compound a candidate for enzyme inhibition studies. It could be particularly useful in the research of enzymes that are involved in disease states, providing insights into their mechanisms of action .
Chemical Biology: Probe Development
Chemical biologists could use this compound as a starting point for developing probes to study biological processes. The molecule’s ability to be tagged with fluorescent groups or other markers makes it a valuable tool for tracking the interaction of drugs with their targets in live cells or in vivo .
Material Science: Organic Electronic Materials
The pyridazine moiety is known for its electron-deficient nature, which could make this compound useful in the field of organic electronics. It could be incorporated into materials for organic light-emitting diodes (OLEDs) or as part of organic photovoltaic cells .
Analytical Chemistry: Chromatography Standards
Due to its unique structure, this compound could serve as a standard in chromatographic methods to help calibrate systems or as a reference compound in mass spectrometry to identify similar structures in complex mixtures .
Toxicology: Safety and Risk Assessment
In toxicological studies, researchers could use this compound to assess the safety profile of new drug candidates that contain similar structural motifs. It could help in understanding the potential risks associated with the introduction of fluorinated groups into pharmaceuticals .
Chemoinformatics: Data Mining and Molecular Modeling
Finally, in chemoinformatics, this compound could be used in data mining efforts to find compounds with similar features or in molecular modeling studies to predict the behavior of new compounds with similar structures .
Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would interact with biological targets in the body to exert its effects. The specific targets and the nature of these interactions would depend on the structure of the compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[(3,5-difluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3S/c16-12-6-11(7-13(17)8-12)10-24(21,22)20-5-3-14(9-20)23-15-2-1-4-18-19-15/h1-2,4,6-8,14H,3,5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUSSVWMLYZEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-((3,5-Difluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-[(3S,4R)-3-(Hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2864042.png)
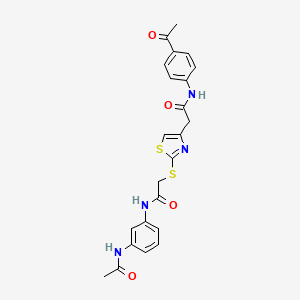
![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2864044.png)
![2'-(1,3-Benzodioxol-5-yl)-1-(propan-2-yl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2864045.png)
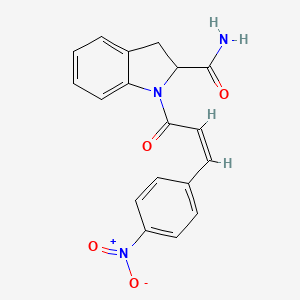
![1-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
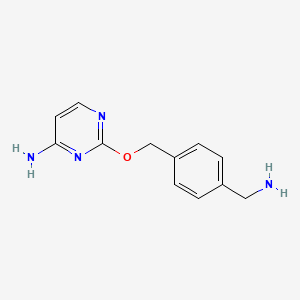

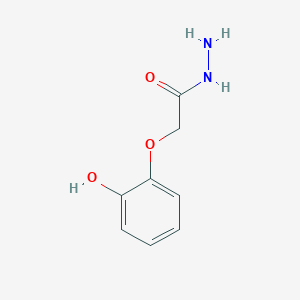
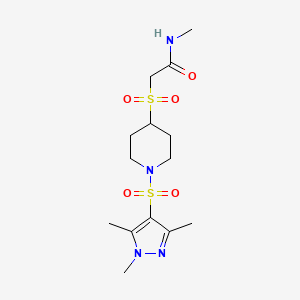

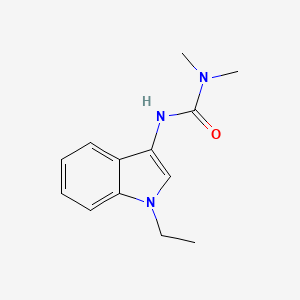
![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)
![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)